3-Trimethylsilylpropanoate
Description
Significance of Organosilicon Compounds in Contemporary Chemistry
Organosilicon compounds, characterized by the presence of carbon-silicon bonds, are pivotal in modern chemistry. Their unique properties, which distinguish them from their carbon-based counterparts, have led to their widespread use in various applications. wikipedia.org The silicon-carbon bond is relatively strong and stable, contributing to the thermal stability of many organosilicon derivatives. libretexts.org This stability, combined with their general characteristics of being colorless, flammable, and hydrophobic, makes them versatile in numerous chemical processes. wikipedia.org
In the realm of organic synthesis, organosilicon compounds serve as crucial reagents, intermediates, and protecting groups. numberanalytics.com Their utility is further underscored by their application in material science, where they form the basis of silicones used in sealants, adhesives, and medical devices, and in the pharmaceutical industry for the synthesis of drugs with potentially enhanced properties. numberanalytics.com The ability of silicon to form hypervalent compounds, with five or six bonds, further expands its chemical versatility, a feature less common for carbon. rsc.org The development of organosilicon chemistry has been a significant driver of innovation, with a large industry emerging from the synthesis of compounds like methylchlorosilanes. rsc.org
Overview of Propanoate Derivatives in Chemical Synthesis and Analysis
Propanoate derivatives, which are salts and esters of propanoic acid, are integral to various sectors of the chemical industry. wikipedia.org Propanoic acid and its derivatives are valuable platform chemicals with applications in the production of pharmaceuticals, plastics, and cosmetics. researchgate.net They often serve as precursors or intermediates in the synthesis of more complex molecules. slchemtech.com For instance, they can be esterified with alcohols or other compounds to create derivatives with specific properties, such as the fruit-like odors of some propionate (B1217596) esters used as artificial flavorings. wikipedia.orgresearchgate.net In agrochemicals, propionate derivatives are used in the synthesis of pesticides and herbicides. slchemtech.com The versatility of propanoate derivatives in chemical reactions makes them a cornerstone in the synthesis of a wide array of organic compounds. slchemtech.com
Research Trajectories of 3-Trimethylsilylpropanoate: A Historical Perspective in Academic Endeavors
The scientific journey of this compound is closely linked to advancements in analytical chemistry, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. Its sodium salt, often in its deuterated form (sodium 3-(trimethylsilyl)propionate-d4 or TSP), is widely recognized as an internal standard for proton NMR in aqueous solutions like deuterium (B1214612) oxide (D₂O). nih.govwikipedia.org A key development in this area was reported in 1969 by L. Pohl and M. Eckle, who described the use of sodium 3-(trimethylsilyl)tetradeuteriopropionate as a water-soluble standard for ¹H NMR. wikipedia.orggoogle.com
A US patent filed in 1972 further highlights the importance of trimethylsilyl (B98337) lower alkyl propiolate as a key intermediate in the synthesis of the sodium salt of 3-trimethylsilylpropionic acid, which was noted for its use as an emulsifying agent and as the aforementioned NMR standard. google.com Research has continued to explore the applications of this compound derivatives. For example, its deuterated form has been utilized in the rapid separation and quantification of curcuminoids using a combination of liquid chromatography and NMR spectroscopy, showcasing its ongoing relevance in modern analytical techniques. sigmaaldrich.com Furthermore, its role extends to the synthesis of other complex molecules, such as its use in the creation of new silicon-containing spiroorthoesters, which have potential applications in materials science. tesisenred.net
Interactive Data Table: Properties of 3-Trimethylsilylpropanoic Acid
| Property | Value |
| Molecular Formula | C6H14O2Si |
| Molecular Weight | 146.26 g/mol chemsrc.com |
| Boiling Point | 223.6°C at 760 mmHg chemsrc.com |
| Melting Point | <0°C chemsrc.com |
| Flash Point | 89°C chemsrc.com |
| Density | 0.926 g/cm³ chemsrc.com |
| Refractive Index | 1.428 chemsrc.com |
Interactive Data Table: Properties of Sodium this compound
| Property | Value |
| Molecular Formula | C6H13NaO2Si |
| Molecular Weight | 168.24 g/mol nih.gov |
| IUPAC Name | sodium;this compound nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H13O2Si- |
|---|---|
Molecular Weight |
145.25 g/mol |
IUPAC Name |
3-trimethylsilylpropanoate |
InChI |
InChI=1S/C6H14O2Si/c1-9(2,3)5-4-6(7)8/h4-5H2,1-3H3,(H,7,8)/p-1 |
InChI Key |
NONFLFDSOSZQHR-UHFFFAOYSA-M |
Canonical SMILES |
C[Si](C)(C)CCC(=O)[O-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Trimethylsilylpropanoate and Its Precursors
Strategies for the Preparation of 3-Trimethylsilylpropanoate Esters
The construction of the this compound scaffold can be achieved through several synthetic routes. These methods primarily involve the introduction of the trimethylsilyl (B98337) group at the 3-position of a propionate (B1217596) ester or its precursor.
Silylation Reactions of Alkyl Propiolates
A foundational and widely utilized method for the synthesis of precursors to this compound is the direct silylation of lower alkyl propiolates, such as methyl or ethyl propiolate. byjus.com This reaction typically involves treating the alkyl propiolate with chlorotrimethylsilane (B32843) in the presence of a base, most commonly triethylamine (B128534). byjus.comsmolecule.com The reaction is generally conducted in an inert solvent like dry benzene. byjus.com
The process is an exothermic nucleophilic substitution where the propiolate ester reacts with chlorotrimethylsilane. smolecule.com To ensure the reaction goes to completion and to achieve high yields, a slight excess of chlorotrimethylsilane (approximately 1.1 equivalents) is often employed. smolecule.com The temperature is typically maintained between 40-60°C during the addition of triethylamine to control the exothermic nature of the reaction. byjus.com Following the reaction, the mixture is quenched with water and the product, a trimethylsilyl lower alkyl propiolate, is extracted. byjus.com This intermediate is then converted to the final saturated ester.
Table 1: Key Parameters for the Silylation of Alkyl Propiolates
| Parameter | Typical Conditions | Rationale |
| Reactants | Alkyl propiolate, Chlorotrimethylsilane, Triethylamine | Propiolate is the substrate, chlorotrimethylsilane is the silylating agent, and triethylamine acts as a base to neutralize the HCl byproduct. |
| Solvent | Dry Benzene or other inert, polar aprotic solvents | Provides a medium for the reaction while avoiding participation in side reactions. Dry conditions are crucial. byjus.com |
| Temperature | 40–60°C | Controls the exothermic reaction and promotes a reasonable reaction rate. byjus.com |
| Stoichiometry | Near equimolar amounts, with a slight excess of chlorotrimethylsilane | A slight excess of the silylating agent drives the reaction to completion. smolecule.com |
Multi-step Conversion Pathways from Advanced Intermediates
Beyond the direct silylation of propiolate esters, this compound and its analogs can be synthesized from more advanced intermediates, offering alternative routes that can be advantageous in specific contexts. These pathways often involve the formation of key intermediates like silyl (B83357) ketene (B1206846) acetals or the use of classic name reactions.
One potential pathway involves the use of a Reformatsky reaction . This reaction traditionally involves the reaction of an α-haloester with an aldehyde or ketone in the presence of zinc metal to form a β-hydroxy ester. iitk.ac.inwikipedia.org A variation of this reaction could be adapted to form β-silyl esters. For instance, reacting a silyl-containing aldehyde or ketone with a zinc enolate of an ester could theoretically produce the desired carbon skeleton.
Another advanced intermediate is the silyl ketene acetal (B89532) . These intermediates can be formed in situ from thioesters in the presence of trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) and a trialkylamine base. richmond.edu Under basic conditions, the trimethylsilyl (TMS) group can migrate from an alkyne to an adjacent carbonyl oxygen, forming a silyl ketene acetal, which serves to stabilize reactive intermediates. smolecule.com The reaction of a silyl ketene acetal with an appropriate electrophile could provide a route to this compound. For example, the isomerization of trimethylsilyl ketene acetals to α-trimethylsilyl esters can be catalyzed by lanthanoid triflates under mild conditions. rsc.org
Targeted Synthesis of Deuterated Analogs for Research Applications
Deuterated analogs of this compound are of significant importance in chemical research, primarily serving as internal standards in NMR spectroscopy for aqueous solutions. byjus.com The presence of deuterium (B1214612) atoms provides a distinct signal that does not interfere with the signals of the compounds being analyzed. researchgate.net
Preparation of 3-(Trimethylsilyl)propionic-2,2,3,3-d4 Acid Sodium Salt (TMSP-d4)
The synthesis of the sodium salt of 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid (TMSP-d4) is a well-established multi-step process that begins with the corresponding unsaturated precursor. byjus.comsmolecule.com
The key steps are:
Deuterogenation: The triple bond of a 3-(trimethylsilyl) methyl propiolate is reduced using deuterium gas (D₂) in the presence of a palladium on carbon (Pd/C) catalyst. byjus.comsmolecule.com This step introduces two deuterium atoms across the former triple bond, and subsequent exchange can lead to deuteration at the adjacent positions. The pressure of the deuterium gas is typically maintained at 2–3 atm to ensure complete deuteration. smolecule.com
Saponification: The resulting deuterated ester, 3-(trimethylsilyl) methyl propionate-d₄, is then saponified. byjus.com This is achieved by treating the ester with sodium deuteroxide (NaOD) in deuterium oxide (D₂O). byjus.comsmolecule.com The reaction mixture is typically refluxed to ensure complete conversion to the sodium salt. byjus.com
Table 2: Synthesis of TMSP-d4
| Step | Reagents & Conditions | Purpose |
| Deuterogenation | 3-(trimethylsilyl) methyl propiolate, Deuterium gas (D₂), 10% Pd/C catalyst, Parr apparatus. byjus.com | Reduction of the alkyne to a fully saturated, deuterated alkane chain. |
| Saponification | 3-(trimethylsilyl) methyl propionate-d₄, Sodium deuteroxide (NaOD) in Deuterium oxide (D₂O), Reflux. byjus.com | Hydrolysis of the ester to the corresponding carboxylate salt. |
The final product, a white crystalline solid, is highly soluble in water, making it an excellent internal reference for ¹H NMR in D₂O. byjus.comwikipedia.org
Isotopic Labeling Techniques for Mechanistic Elucidation
Isotopic labeling is a powerful technique to trace the journey of atoms through a chemical reaction, providing invaluable insights into reaction mechanisms. wikipedia.orgnumberanalytics.com The use of deuterated compounds like TMSP-d4 can extend beyond their passive role as an NMR standard to actively probe reaction pathways.
One key application is in kinetic isotope effect (KIE) studies . The rate of a chemical reaction can change when an atom in the reactant is replaced by one of its isotopes. unam.mx A primary KIE is observed when the bond to the isotope is broken in the rate-determining step of the reaction. unam.mx By comparing the reaction rates of a compound and its deuterated analog, chemists can deduce whether a specific C-H bond is broken during the slowest step of a reaction. nih.gov For instance, if a reaction involving this compound showed a significant KIE upon using TMSP-d4, it would suggest that a C-H bond at the 2 or 3 position is involved in the rate-limiting step.
Furthermore, the deuterium labels in TMSP-d4 can act as tracers to follow the fate of the molecule in complex chemical or biological systems. researchgate.net By monitoring the deuterium signals in NMR spectroscopy over the course of a reaction, researchers can identify intermediates and final products containing the deuterated silyl moiety, thus elucidating the transformation pathways. ias.ac.in This is particularly useful in metabolic studies where the fate of a molecule within a biological system is investigated. symeres.com
Mechanistic Investigations of Reactions Involving 3 Trimethylsilylpropanoate
Role in Nucleophilic Acylation Processes
3-Trimethylsilylpropanoate and its derivatives, particularly the corresponding acyl chlorides, are effective acylating agents for a range of nucleophiles. The mechanistic pathways of these reactions are of significant interest due to their applications in the synthesis of complex organic molecules.
An efficient method for the acylation of amines involves the in situ generation of 3-trimethylsilyl-2-propynoyl chloride from trimethylsilylpropynoic acid. This reactive intermediate readily undergoes nucleophilic attack by amines in a classic addition-elimination sequence. researchgate.netresearchgate.net The general mechanism proceeds through the attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the expulsion of the chloride leaving group and subsequent deprotonation of the nitrogen to yield the corresponding N-acyl product. chemguide.co.uk
This methodology has been successfully applied to the acylation of various amines. For instance, the reaction of in situ generated 3-trimethylsilyl-2-propynoyl chloride with diamines such as ethylenediamine (B42938) and hexamethylenediamine (B150038) results in the formation of bis(trimethylsilylpropiolyl)amides. researchgate.net Similarly, 2-aminoethanethiol has been shown to react, demonstrating the utility of this method for acylating molecules with multiple nucleophilic centers. researchgate.net
Table 1: Examples of Amine Acylation with in situ Generated 3-Trimethylsilylpropynoyl Chloride
| Amine Substrate | Product | Reference |
| Ethylenediamine | bis(trimethylsilylpropiolyl)amide | researchgate.net |
| Hexamethylenediamine | bis(trimethylsilylpropiolyl)amide | researchgate.net |
| 2-Aminoethanethiol | N-acylated product | researchgate.net |
The acylation of amino alcohols with 3-trimethylsilylpropynoyl chloride can proceed with high regioselectivity, favoring either N-acylation or N,O-bis-acylation depending on the reaction conditions and the protection state of the amino alcohol. When the hydroxyl group of the amino alcohol is protected, for example as a silyl (B83357) ether, the reaction with 3-trimethylsilylpropynoyl chloride proceeds with high selectivity at the amino group, yielding the N-(hydroxyalkyl)propynamide. researchgate.net This selectivity is attributed to the temporary masking of the hydroxyl group's nucleophilicity.
Conversely, in the absence of a protecting group on the hydroxyl function, N,O-bis-acylation can occur. For instance, the reaction of unprotected ethanolamine (B43304) with 3-trimethylsilylpropynoyl chloride can lead to the formation of both the N-acylated and the N,O-bis-acylated products. researchgate.net The outcome is influenced by the relative nucleophilicity of the amino and hydroxyl groups and the stoichiometry of the acylating agent.
The general preference for N-acylation over O-acylation in unprotected amino alcohols under many conditions is due to the greater nucleophilicity of the amino group compared to the hydroxyl group. However, the formation of mixed anhydrides can be employed to achieve selective N-acylation. google.comgrafiati.com
A highly efficient and regioselective synthesis of N-(3-trimethylsilyl-2-propynoyl) amino acids has been developed. researchgate.net The mechanism involves the initial silylation of the amino acid, which serves a dual purpose: it enhances the solubility of the amino acid in organic solvents and protects the carboxylic acid and other nucleophilic side chains. The resulting silylated amino acid, generated in situ, is then reacted with 3-trimethylsilyl-2-propynoyl chloride. researchgate.netresearchgate.net
The reaction proceeds under mild conditions, typically at room temperature in a solvent like diethyl ether, and demonstrates high regioselectivity for the N-acylation. researchgate.net The nucleophilic amino group of the silylated amino acid attacks the carbonyl carbon of the acyl chloride, leading to the formation of the N-(3-trimethylsilyl-2-propynoyl) amino acid in high yields (74-95%). researchgate.net This method has been successfully applied to a range of natural and aromatic amino acids. researchgate.net
Table 2: Synthesis of N-(3-Trimethylsilyl-2-propynoyl) Amino Acids
| Amino Acid | Silylation Reagent | Product Yield | Reference |
| Leucine | Hexamethyldisilazane | 74-95% | researchgate.net |
| Serine | Hexamethyldisilazane | 74-95% | researchgate.net |
| Cysteine | Hexamethyldisilazane | 74-95% | researchgate.net |
| Tryptophan | Hexamethyldisilazane | 74-95% | researchgate.net |
| p-Aminobenzoic acid | Hexamethyldisilazane | 62-77% | researchgate.net |
Regioselective N-Acylation and N,O-Bis-acylation in Amino Alcohol Systems
Reduction and Saponification Mechanisms
The ester functionality in derivatives of this compound can undergo typical ester reactions such as reduction and saponification.
The reduction of the ester group in a related compound, ethyl 3-(diethoxyphosphoryl)-3-(trimethylsilyl)propanoate, to a primary alcohol can be achieved using common reducing agents like lithium aluminum hydride or sodium borohydride. The mechanism follows the standard pathway for ester reduction, involving nucleophilic attack of a hydride ion on the carbonyl carbon, followed by elimination of the ethoxide leaving group to form an aldehyde intermediate, which is then further reduced to the alcohol.
Saponification, or the base-catalyzed hydrolysis of the ester, of ethyl this compound proceeds through a nucleophilic acyl substitution mechanism. masterorganicchemistry.comlibretexts.org A hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com Subsequently, the alkoxide leaving group is eliminated, yielding the carboxylate salt of 3-trimethylsilylpropanoic acid and the corresponding alcohol. masterorganicchemistry.com The rate of hydrolysis can be influenced by the nature of the silyl group; for instance, ethyl 3-(trimethylsilyl)propanoate hydrolyzes faster under mild acidic conditions compared to the bulkier ethyl 3-(tributylsilyl)propanoate.
Transmethylation Reactions with Transition Metal Species
Research has shown that sodium trimethylsilylpropionate can participate in transmethylation reactions with transition metal species. A study by Nies, Bellama, and Ben-Zvi investigated the transmethylation reactions of sodium trimethylsilylpropionate and sodium 2,2-dimethyl-2-silapentane-5-sulfonate with Hg(II) species. acs.org This indicates that the trimethylsilyl (B98337) group can be transferred from the propanoate to the mercury center. While the detailed mechanism was not available in the immediate search, such reactions typically involve electrophilic attack by the metal species on the carbon-silicon bond, leading to the formation of an organomercurial compound and a silyl salt.
Influence on Peptide Bond Hydrolysis Kinetics and Mechanisms
Sodium 3-trimethylsilylpropionate (TMSP), particularly its deuterated form (TMSP-d4), is widely used as an internal standard in nuclear magnetic resonance (NMR) spectroscopy for studying the kinetics of peptide bond hydrolysis in aqueous solutions. kuleuven.benih.govresearchgate.netliverpool.ac.uk Its utility in this context stems from its chemical inertness under the typical conditions of these experiments, meaning it does not directly participate in or influence the hydrolysis mechanism being studied. kuleuven.be The sharp singlet from its trimethylsilyl protons provides a convenient reference for both chemical shift and concentration measurements. kuleuven.be
While TMSP itself is considered a spectator molecule in these studies, the influence of silyl groups on hydrolysis reactions in other systems is an area of active research. For example, the introduction of a remote silyl group in certain carbamates has been shown to enhance their hydrolytic stability through steric protection of the labile carbonyl bond. researchgate.net In contrast, the electronic effects of a silyl group can also play a role; for instance, the hydrolysis of silyl ethers is a well-known reaction. d-nb.infowikipedia.org In the context of peptide bond hydrolysis, studies have focused on catalysis by various agents, with TMSP serving as a reliable tool for monitoring the reaction progress rather than as a modulator of the reaction mechanism itself. kuleuven.benih.govresearchgate.net
Pathways in Polymerization Reactions (e.g., Spiroorthoester systems)mdpi.com
The involvement of this compound in polymerization reactions is notably documented in the context of silicon-containing spiroorthoesters (SOEs). These monomers are of interest in the development of new materials, particularly for applications requiring low shrinkage during polymerization and curing, such as in the electronics industry for composite matrices and encapsulants. tesisenred.net The incorporation of silicon-containing moieties, like the this compound group, can also enhance properties such as flame retardance. tesisenred.net
A specific example is the synthesis and polymerization of 1,4,6-trioxaspiro nih.govnih.gov-2-nonylmethyl 3-trimethylsilyl propanoate (SOE-Si). tesisenred.net This monomer has been used in both homopolymerization and copolymerization with other monomers like the diglycidyl ether of bisphenol A. tesisenred.net
The general mechanism for the polymerization of spiroorthoesters is a double ring-opening polymerization, which is crucial for achieving low shrinkage or even expansion. tesisenred.net This process is typically initiated by an electrophile, such as a Lewis acid (R+). The initiation can proceed via two main pathways:
Way A: The electrophile attacks the acetal (B89532) oxygen of the spiroorthoester, forming an oxonium cation.
Way B: The electrophile attacks the ether oxygen of the spiroorthoester, also leading to an oxonium cation. tesisenred.net
Following the initial attack, the oxonium cation isomerizes into a more stable carbocation, stabilized by two adjacent oxygen atoms. The propagation step then involves the attack of another monomer molecule on this carbocation, forming a new oxonium cation and extending the polymer chain. tesisenred.net This process is accompanied by the isomerization of the acetal moiety into an ester moiety, which is a key feature of the double ring-opening mechanism. tesisenred.net
The temperature of the polymerization reaction is a critical factor that can influence the final polymer structure. At lower temperatures (e.g., <40 °C), a single ring-opening may occur, leading to the formation of a poly(cyclic orthoester). This reaction can be reversible. tesisenred.net
The table below summarizes the key aspects of the polymerization of a silicon-containing spiroorthoester.
| Monomer | Polymerization Type | Initiator Type | Key Mechanistic Feature | Potential Application |
| 1,4,6-trioxaspiro nih.govnih.gov-2-nonylmethyl 3-trimethylsilyl propanoate (SOE-Si) | Homopolymerization, Copolymerization | Electrophile (e.g., Lewis Acid) | Double ring-opening | Low-shrinkage materials, Flame retardant systems |
Advanced Applications in Organic Synthesis and Reagent Development
Utilization as a Protecting Group Strategy in Multistep Synthesis
In complex organic syntheses, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. The trimethylsilyl (B98337) (TMS) group is a cornerstone of such protection strategies, and the 3-trimethylsilylpropanoate structure can be employed in this context for both carboxylic acids and alcohols. wikipedia.orgfishersci.ca
Carboxylic acids can be converted into their trimethylsilyl ester derivatives, effectively masking their acidic proton and nucleophilic oxygen atoms. This protection prevents unwanted reactions such as acid-base reactions with organometallic reagents or undesired participation in esterification or amidation reactions. The formation of the silyl (B83357) ester is typically achieved by reacting the carboxylic acid with a silylating agent like trimethylsilyl chloride. Deprotection to regenerate the carboxylic acid is generally accomplished under mild aqueous acidic or basic conditions. The stability of silyl esters can be finely tuned by altering the substituents on the silicon atom, though the TMS group is known for its lability, making it suitable for syntheses requiring a readily removable protecting group. fishersci.ca
Alcohols are frequently protected as trimethylsilyl (TMS) ethers. wikipedia.org The hydroxyl group of an alcohol can be converted to a trimethylsiloxy group [−O-Si(CH₃)₃] by reacting it with a trimethylsilylating agent, such as trimethylsilyl chloride, often in the presence of a base like triethylamine (B128534). fishersci.ca This transformation removes the acidic proton of the alcohol and shields the oxygen, preventing it from acting as a nucleophile or participating in hydrogen bonding. The resulting silyl ether is stable under a variety of non-acidic conditions, including exposure to many oxidizing and reducing agents and organometallic reagents. A key advantage of the TMS protecting group is its straightforward removal. Due to the high affinity of silicon for fluorine, fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF) are highly effective for deprotection. fishersci.ca
| Functional Group | Protecting Group | Typical Protection Reagent | Typical Deprotection Conditions |
| Carboxylic Acid | Trimethylsilyl Ester | Trimethylsilyl chloride (TMSCl) | Mild aqueous acid or base |
| Alcohol | Trimethylsilyl Ether | Trimethylsilyl chloride (TMSCl) / base | Tetrabutylammonium fluoride (TBAF), mild acid |
Protection of Carboxylic Acid Functionalities
Building Block for Complex Organosilicon Scaffolds
Beyond its role in protection chemistry, this compound serves as a valuable building block for constructing more elaborate molecular architectures, particularly those containing silicon. Its bifunctional nature—a carboxylate at one end and a stable alkylsilyl group at the other—makes it a versatile precursor.
A notable application of this compound is in the synthesis of advanced monomers for material science. Specifically, it has been used to create the silicon-containing spiroorthoester (SOE), 1,4,6-trioxaspiro cymitquimica.comcymitquimica.com-2-nonylmethyl 3-trimethylsilyl propanoate. Spiroorthoesters are a class of compounds that are highly valuable in the development of polymers because they can undergo polymerization with minimal or no volume shrinkage. This property is critical in applications requiring high precision and material integrity, such as in the electronics industry for encapsulants and advanced composites. The incorporation of silicon into the polymer backbone can also enhance properties like flame retardance.
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry, with a vast number of pharmaceuticals featuring these structures. ijirset.comchim.it While direct use of this compound is not widely documented, the closely related compound, ethyl 3-(trimethylsilyl)propiolate, serves as a key intermediate in the synthesis of diverse heterocyclic scaffolds. smolecule.com The propiolate's alkyne functionality is a versatile handle for constructing rings, such as functionalized furan (B31954) derivatives, which are known to be important in drug discovery. smolecule.com This highlights the utility of the trimethylsilyl-alkane/alkyne backbone as a synthetic platform. The trimethylsilyl group can influence reaction pathways and can be removed or retained in the final product to modify its biological activity or physical properties. The synthetic potential of the propanoate derivative can be inferred from its propiolate cousin, serving as a saturated building block for different classes of heterocycles.
Precursor in Spiroorthoester Synthesis for Material Science
Derivatization for Enhanced Reactivity and Selectivity
The this compound structure can be chemically modified to generate derivatives with tailored reactivity for specific synthetic purposes. The carboxylic acid function of the parent compound, 3-(trimethylsilyl)propionic acid, is a key site for such derivatization. cymitquimica.com For example, converting the carboxylic acid to a more reactive species like an acid chloride or an activated ester can facilitate reactions such as amidations or esterifications under milder conditions.
Furthermore, derivatization is a common strategy in analytical chemistry. Molecules containing polar functional groups like carboxylic acids are often converted into their more volatile and thermally stable trimethylsilyl derivatives before analysis by gas chromatography (GC). fishersci.ca This process enhances their analytical detection and separation. The compound itself is a product of the derivatization of propionic acid, but it can also be a starting point for creating other useful intermediates in organic synthesis. gelest.com For instance, its related propiolate ester is a key intermediate for producing 3-trimethylsilylpropionic acid, which has applications as an emulsifying agent. google.com This demonstrates how the core structure can be part of a synthetic pathway to generate reagents with specific physical properties and applications.
Synthesis of 3-(Trimethylsilyl)propynamides
A significant application in reagent development is the synthesis of 3-(trimethylsilyl)propynamides. These compounds serve as crucial intermediates for creating more complex molecules, including various heterocyclic systems and functionalized amides. The general synthetic route involves the acylation of amines or amino alcohols with an activated form of a silyl-protected propynoic acid, typically 3-(trimethylsilyl)-2-propynoyl chloride.
The precursor, 3-(trimethylsilyl)-2-propynoyl chloride, can be selectively formed by treating trimethylsilylpropynoic acid with oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF). researchgate.net The reaction of this acid chloride with amines or silyl-protected amino alcohols then yields the desired propynamides. For instance, new N-(2-hydroxyalkyl)trimethylsilylpropynamides have been synthesized in high yields by reacting silyl-protected amino alcohols with 3-(trimethylsilyl)propynoyl chloride. arkat-usa.org In a related reaction, unprotected ethanolamine (B43304) undergoes N,O-bisacylation when treated with 3-(trimethylsilyl)propynoyl chloride, highlighting the reactivity of the acyl chloride. arkat-usa.org
A specific procedure for synthesizing N-(2-Chlorophenyl)-3-(trimethylsilyl)prop-2-ynamide has been documented, demonstrating a practical application of this methodology. mdpi.com The synthesis and characterization of this compound underscore the utility of this reaction class.
| Reactant 1 | Reactant 2 | Product | Yield | Reference |
| 3-(trimethylsilyl)propynoyl chloride | 2-Chloroaniline | N-(2-Chlorophenyl)-3-(trimethylsilyl)prop-2-ynamide | 70% | mdpi.com |
| 3-(trimethylsilyl)propynoyl chloride | O-silylated ethanolamine | 3-(trimethylsilanyl)propynoic acid N-(2-hydroxyethyl)amide | High | arkat-usa.org |
| 3-(trimethylsilyl)propynoyl chloride | O-silylated 2-amino-1-butanol | 3-(trimethylsilanyl)propynoic acid N-(2-hydroxy-1-ethyl)ethylamide | High | arkat-usa.org |
These synthesized 3-(trimethylsilyl)-2-propynamides are not merely synthetic endpoints but are valuable reagents themselves. They have been utilized in subsequent reactions, such as reactions with potassium selenocyanate (B1200272) to produce vinyl selenocyanates or with sodium diselenide to form amide-containing divinyl diselenides. mdpi.comdntb.gov.ua These transformations showcase the role of 3-(trimethylsilyl)propynamides as versatile platforms for introducing new functional groups and constructing novel molecular frameworks.
Formation of N-(3-Trimethylsilyl-2-propynoyl) Amino Acids
An efficient and highly regioselective procedure has been developed for the synthesis of previously unknown N-(3-trimethylsilyl-2-propynoyl) amino acids. researchgate.netresearchgate.net This method provides a direct route to attach the silyl-protected propynoyl group to the nitrogen atom of various amino acids, including natural and aromatic ones.
The synthesis is typically carried out as a one-pot reaction under mild conditions. researchgate.net The amino acid is first treated with a silylating agent, such as hexamethyldisilazane, in the presence of a catalytic amount of concentrated sulfuric acid. researchgate.net This step generates N,O-bis-silyl derivatives of the amino acid in situ, which enhances solubility in organic solvents and protects reactive functional groups. researchgate.net Without isolation, these silylated amino acids are then reacted with an equimolar amount of 3-trimethylsilyl-2-propynoyl chloride in a solvent like diethyl ether at room temperature. researchgate.net This procedure leads to the formation of the target N-(3-trimethylsilyl-2-propynoyl) amino acids in high yields, ranging from 74% to 95% for several natural amino acids. researchgate.net
The resulting products are typically colorless crystalline substances that are poorly soluble in water and weakly polar organic solvents. researchgate.net Their structures have been confirmed through elemental analysis as well as IR and NMR spectroscopy. researchgate.net
| Starting Amino Acid | Product | Yield | Reference |
| Leucine | N-(3-trimethylsilyl-2-propynoyl)leucine | 95% | researchgate.net |
| Serine | N-(3-trimethylsilyl-2-propynoyl)serine | 74% | researchgate.net |
| Cysteine | N-(3-trimethylsilyl-2-propynoyl)cysteine | 80% | researchgate.net |
| Tryptophan | N-(3-trimethylsilyl-2-propynoyl)tryptophan | 83% | researchgate.net |
| p-Aminobenzoic acid | 4-(3-trimethylsilyl-2-propynoylamino)benzoic acid | 77% | researchgate.net |
| 3-Hydroxy-4-aminobenzoic acid | 3-Hydroxy-4-(3-trimethylsilyl-2-propynoylamino)benzoic acid | 62% | researchgate.net |
This synthetic strategy represents a significant advancement in modifying amino acids, opening avenues for creating novel peptide structures and other biologically relevant molecules. The trimethylsilyl group in these products can serve as a protective group or be involved in further chemical transformations.
Analytical Methodologies Employing 3 Trimethylsilylpropanoate As a Research Tool
Applications in Nuclear Magnetic Resonance (NMR) Spectroscopy
Evaluation of Chemical Shift Referencing and Reproducibility in Aqueous Media
The reliability of 3-Trimethylsilylpropanoate (TSP) as a chemical shift reference in aqueous media is a critical aspect of its utility in NMR spectroscopy. wur.nlnrel.gov The fundamental requirement for an internal standard is that its resonance frequency remains constant and is unaffected by the composition of the sample. However, in practice, the chemical shift of TSP can be influenced by various factors in aqueous solutions, necessitating a thorough evaluation of its referencing accuracy and reproducibility.
One of the primary concerns is the interaction of TSP with macromolecules, particularly proteins, in biological fluids. wur.nl This interaction can cause a shift in the TSP resonance, leading to inaccuracies in chemical shift referencing. For example, in blood serum, the binding of TSP to proteins can significantly alter its chemical shift, making it an unreliable reference. This has led to the development of alternative referencing methods for such samples, such as using the signal of a known, abundant metabolite like glucose.
The pH of the aqueous medium can also affect the chemical shift of TSP, although it is generally considered to be less sensitive to pH changes than some other reference compounds. wikipedia.orgwikipedia.org Nevertheless, for high-precision studies, particularly in metabolomics where small chemical shift variations can be significant, the use of a buffered solution is recommended to maintain a stable pH and ensure the reproducibility of the TSP reference signal. mdpi.com Studies on saliva have shown that using TSP in an unbuffered medium can impact the quantification of certain metabolites. dundee.ac.uk
To ensure the reproducibility of chemical shift referencing with TSP in aqueous media, several best practices are recommended:
Use of Buffered Solutions: Maintaining a constant pH minimizes variations in the chemical shifts of both TSP and the analytes of interest. mdpi.com
Consistent Sample Preparation: Standardized protocols for sample collection, storage, and preparation are essential to minimize variability between samples. nih.gov
Awareness of Matrix Effects: The potential for interactions between TSP and other components of the sample, such as proteins, should be considered, and alternative referencing strategies employed if necessary. wur.nlresearchgate.net
By carefully controlling these experimental parameters, the reproducibility of chemical shift referencing with TSP in aqueous media can be maximized, leading to more reliable and comparable NMR data.
Assessment of Bulk Magnetic Susceptibility Corrections in NMR Studies
In nuclear magnetic resonance (NMR) spectroscopy, the precise measurement of chemical shifts is fundamental. However, when using an external reference standard or when dealing with compartmentalized samples, the observed chemical shifts can be influenced by differences in the bulk magnetic susceptibility (BMS) between the sample and the reference. auremn.orgnih.gov this compound (TSP), when used as an internal standard, is generally less affected by BMS effects as it experiences the same magnetic environment as the analyte. However, an understanding of BMS is crucial for accurate NMR analysis, especially in complex systems.
The BMS effect arises from the collective magnetic properties of the molecules in the sample, which can slightly alter the local magnetic field experienced by the nuclei. nih.govnih.gov This alteration results in a shift of all resonance frequencies in the spectrum. The magnitude of this shift depends on the difference in magnetic susceptibility between the sample and its surroundings, as well as the geometry of the sample container relative to the main magnetic field. auremn.orgbmrb.io
While TSP is typically added directly to the sample, making it an internal reference, there are situations where its use can be related to BMS considerations. For example, in studies comparing results obtained with internal TSP to those with an external reference, BMS corrections would be necessary to ensure accurate comparison. acs.org
The assessment of BMS corrections often involves the use of specific experimental setups or calculations. For instance, using coaxial NMR tubes, where the sample and reference are in separate compartments, requires a correction for the BMS difference between the two solutions. auremn.org The correction factor depends on the orientation of the tube in the magnetic field. auremn.orgnih.gov
Paramagnetic substances can significantly alter the BMS of a solution, leading to substantial shifts. nih.gov While TSP itself is not paramagnetic, understanding the effects of paramagnetic species is important in complex biological or chemical systems where such components may be present.
Quantitative NMR (qNMR) Applications in Chemical Research
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique that allows for the determination of the concentration of substances in a sample. mdpi.comresearchgate.net this compound (TSP) plays a pivotal role as an internal standard in many qNMR applications, particularly in aqueous solutions. drugfuture.comnih.govrsc.org Its utility stems from the direct relationship between the integrated area of an NMR signal and the number of nuclei contributing to that signal.
In a typical qNMR experiment using TSP, a known amount of the standard is added to the sample containing the analyte of unknown concentration. drugfuture.comsigmaaldrich.com The ¹H NMR spectrum is then acquired under conditions that ensure the signal integrals are directly proportional to the molar concentration of the species. sigmaaldrich.com By comparing the integral of a specific resonance of the analyte to the integral of the well-defined singlet from the nine equivalent protons of the trimethylsilyl (B98337) group of TSP, the concentration of the analyte can be accurately calculated. nih.gov
The successful application of TSP in qNMR relies on several key factors:
Accurate Weighing: The precision of qNMR is highly dependent on the accuracy of the masses of the sample and the internal standard. drugfuture.com
Purity of the Standard: The TSP used must be of high purity, and its exact purity value should be known and factored into the calculations.
No Overlapping Signals: The chosen resonance of the analyte and the TSP signal must be well-resolved and free from overlap with other signals in the spectrum. drugfuture.comnih.gov
Appropriate Experimental Parameters: The NMR experiment must be set up with a sufficiently long relaxation delay to ensure complete relaxation of all relevant nuclei between scans, which is crucial for accurate integration. drugfuture.com
TSP has been successfully employed in the quantitative analysis of a wide range of compounds in various fields. For example, it has been used to quantify metabolites in biological samples such as meat extracts and saliva. acs.orgdundee.ac.uknih.gov In food science, it has been used to determine the concentration of various components in food products. kosfaj.org Furthermore, in pharmaceutical research, qNMR with TSP can be used for the purity assessment of drug substances and the quantification of active ingredients in formulations.
Table 2: Key Parameters for qNMR using TSP
| Parameter | Importance | Reference |
| Accurate Weighing | Minimizes a major source of error. | drugfuture.com |
| Purity of TSP | Essential for accurate concentration calculation. | sigmaaldrich.com |
| Signal Resolution | Prevents integration errors from overlapping peaks. | drugfuture.comnih.gov |
| Relaxation Delay (T1) | Ensures signal integrals are proportional to concentration. | drugfuture.com |
The use of deuterated TSP (TSP-d4) is common in qNMR to avoid a large solvent peak from residual protons in D₂O, which can interfere with the integration of analyte signals. carlroth.commdpi.com
Use in Dynamic Nuclear Polarization (DNP) NMR Experiments for Enhanced Signal Detection
Dynamic Nuclear Polarization (DNP) is a powerful technique used to dramatically enhance the signal intensity in NMR spectroscopy, often by several orders of magnitude. bruker.comweizmann.ac.il This is particularly beneficial for insensitive nuclei like ¹³C and for samples with low analyte concentrations. nih.gov this compound (TSP) has found utility in DNP-NMR experiments, serving as an internal standard and a reference for assessing the performance of the technique. nih.govcopernicus.org
DNP works by transferring the high spin polarization of electrons from a polarizing agent (typically a stable radical) to the surrounding nuclear spins through microwave irradiation at cryogenic temperatures. bruker.comarxiv.orgnih.gov The hyperpolarized sample is then rapidly dissolved and transferred to an NMR spectrometer for signal acquisition. nih.gov
In the context of DNP-NMR, TSP is often included in the sample mixture. copernicus.org Its hyperpolarized signal can serve several purposes:
Internal Standard: Similar to conventional NMR, the hyperpolarized TSP signal can be used for quantification, provided that the polarization transfer is uniform and well-characterized for both TSP and the analytes. nih.gov
Reference for Signal Enhancement: The enhancement of the TSP signal can be used as a benchmark to evaluate the efficiency of the DNP process for a particular experiment. nih.gov
Proof-of-Concept Studies: In the development of new DNP methodologies, TSP is often used as a model compound to demonstrate the feasibility and effectiveness of the technique. copernicus.org
For example, in studies aimed at optimizing DNP for metabolomics, a mixture of common metabolites along with TSP is often used. copernicus.org The ability to detect the hyperpolarized ¹³C signals of these compounds, including TSP, at natural abundance demonstrates the potential of DNP-NMR for analyzing complex biological mixtures. nih.govnih.gov The optimization of experimental parameters, such as the concentration of the polarizing agent and the microwave irradiation time, can be monitored by observing the enhancement of the TSP signal. nih.gov
The use of deuterated TSP (TSP-d4) is also common in DNP-NMR to minimize background signals. nih.govcopernicus.org The successful application of TSP in DNP-NMR paves the way for more sensitive and detailed studies of a wide range of chemical and biological systems that were previously inaccessible by conventional NMR due to low sensitivity. nih.gov
Integration in Mass Spectrometry (MS) Techniques
The application of this compound (TSP), and more commonly its deuterated analogue, 3-Trimethylsilylpropanoic-2,2,3,3-d4 acid sodium salt (TSP-d4), extends into the realm of mass spectrometry (MS), where it serves as a crucial tool for quantitative analysis. While renowned for its use as a chemical shift reference in nuclear magnetic resonance (NMR) spectroscopy, its properties also lend themselves to improving the accuracy and reliability of MS-based methodologies, particularly when coupled with chromatographic separation techniques.
Application as an Internal Standard in GC-MS and LC-MS Methodologies
In quantitative analysis using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is a substance added in a constant amount to all samples, including calibration standards and unknowns. scioninstruments.com The purpose of the IS is to correct for variations that can occur during sample preparation, injection, and analysis, thereby enhancing the precision and accuracy of the results. scioninstruments.comchromatographyonline.comwuxiapptec.com The quantification is based not on the absolute signal of the target analyte, but on the ratio of the analyte's response to the IS's response. scioninstruments.com
The ideal internal standard should be a compound that behaves similarly to the analyte of interest throughout the entire analytical process but does not interfere with the detection of any sample components. scioninstruments.com For this reason, stable isotope-labeled (SIL) versions of the analyte are considered the gold standard for MS-based quantification. wuxiapptec.comnih.gov SIL internal standards, such as TSP-d4, have nearly identical chemical and physical properties to their non-labeled counterparts. wuxiapptec.com This ensures they experience similar extraction recovery, and crucially, co-elute with the analyte during chromatography. texilajournal.com This co-elution means that both the analyte and the IS are subjected to the same degree of ion suppression or enhancement in the MS source, a common issue in complex biological matrices that can otherwise lead to inaccurate quantification. wuxiapptec.comtexilajournal.com
Deuterated compounds like TSP-d4 are explicitly used as internal standards for both GC-MS and LC-MS applications. carlroth.com While its primary application is often cited in NMR studies, many metabolomics investigations utilize both NMR and MS platforms for comprehensive analysis. In such studies, TSP-d4 is added to samples to serve as a concentration reference. nih.govnih.gov For example, in metabolomic profiling of esophageal squamous cell carcinoma tissues and biofluids, TSP-d4 was added to the sample buffer for NMR analysis, with parallel analysis conducted using MS-based platforms to quantify metabolites. nih.gov Similarly, a study on the metabolic flux of Shewanella oneidensis used TSP as a reference compound for quantifying metabolites like lactate, acetate, and pyruvate, in an analysis that coupled GC-MS and NMR techniques. nih.gov
Table 1: Key Characteristics of an Ideal Internal Standard for MS Analysis
| Characteristic | Description | Rationale |
|---|---|---|
| Structural Similarity | Should be chemically and physically similar to the analyte. scioninstruments.comnih.gov | Ensures similar behavior during sample preparation (e.g., extraction) and chromatography. wuxiapptec.com |
| No Endogenous Presence | Must not be naturally present in the sample matrix. scioninstruments.com | Avoids interference and inaccurate calculation of the analyte-to-IS ratio. |
| Chromatographic Resolution | Must be well-resolved from analyte peaks unless it is a stable-isotope labeled version. scioninstruments.comchromatographyonline.com | For SIL-IS in MS, co-elution is desired to compensate for matrix effects. wuxiapptec.comtexilajournal.com |
| Stability | Must be chemically stable and not react with the analyte or sample matrix. nih.gov | Prevents loss of the standard and ensures a constant concentration. |
| Purity | Must be of high purity to ensure accurate concentration is added. texilajournal.com | Impurities could interfere with the analysis or lead to incorrect standard concentration. |
Role in the Elucidation of Reaction Mechanisms and Metabolisms via MS
The elucidation of metabolic pathways and reaction mechanisms relies on the accurate measurement of changes in the concentrations of substrates, intermediates, and products over time. nih.gov Mass spectrometry offers high sensitivity and specificity for this purpose. texilajournal.comnih.gov The integration of an internal standard like TSP is fundamental to achieving the quantitative precision required for these detailed investigations. carlroth.com
In metabolomics, which seeks to identify and quantify the complete set of small-molecule metabolites in a biological system, TSP-d4 serves as a reliable concentration reference. nih.gov By providing a stable signal of a known concentration, it allows for the accurate quantification of changes in metabolite levels under different conditions, which is essential for understanding metabolic responses and identifying biomarkers. nih.gov For instance, research on esophageal cancer used a combination of NMR and MS to reveal a characteristic metabolome atlas, with TSP-d4 used as a standard to ensure data integrity. nih.gov Another study investigating the central metabolic fluxes in Shewanella oneidensis under different oxygen conditions used GC-MS and NMR, with TSP as a reference, to quantify the flux through key pathways like the TCA cycle. nih.gov
The use of deuterated standards is also a stated application for the elucidation of reaction mechanisms. carlroth.com While a reaction mechanism describes the step-by-step process of electron movement and molecular transformation, its validation often requires kinetic data derived from precise concentration measurements. nih.govarxiv.org By ensuring the accuracy of quantitative data obtained from MS analysis, an internal standard like TSP allows researchers to reliably track the consumption of reactants and the formation of products. This kinetic information is critical for building and validating models of reaction mechanisms. For example, in a study analyzing glutamyl peptides, TSP-d4 was used as a reference standard in an investigation that employed mass spectrometry to determine the chemical structures and fragmentation patterns, which is a key aspect of understanding molecular transformations. tandfonline.com
Table 2: Examples of Research Employing this compound (or its deuterated form) in MS-Based Studies
| Research Area | Analytical Techniques | Role of TSP/TSP-d4 | Key Findings | Reference |
|---|---|---|---|---|
| Oncology Metabolomics | 1H-NMR and MS-based metabolomics | Added to sample buffer as a concentration reference. | Identified characteristic metabolic changes in esophageal squamous cell carcinoma for early diagnosis. | nih.gov |
| Microbial Metabolism | GC-MS and 13C NMR | Used as a reference compound for quantification of extracellular metabolites. | Quantified central metabolic flux distributions in Shewanella oneidensis under various oxygen conditions. | nih.gov |
| Environmental Chemistry | FT-ICR-MS and 1H NMR | Added as an internal reference for NMR analysis in a study also using high-resolution MS. | Characterized wildfire-derived dissolved organic molecules and their reactivity. | acs.org |
| Food Chemistry/Peptide Analysis | NMR and Mass Spectrometry (FDMS) | Used as an NMR reference standard (TMS also mentioned). The study used MS to determine peptide structures. | Established linkage modes and flavor profiles of γ-glutamyl peptides from garlic. | tandfonline.com |
Computational and Theoretical Studies on 3 Trimethylsilylpropanoate
Molecular Orbital and Density Functional Theory (DFT) Calculations
Molecular Orbital (MO) theory and Density Functional Theory (DFT) are foundational computational methods used to investigate the electronic structure of molecules. DFT, in particular, has become a standard tool due to its balance of accuracy and computational efficiency. It is used to calculate various properties, including optimized molecular geometries, vibrational frequencies, and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sci-hub.se The energy gap between the HOMO and LUMO is a crucial parameter for assessing a molecule's chemical reactivity and kinetic stability. sci-hub.se
While specific MO diagrams for 3-trimethylsilylpropanoate are not commonly published, DFT calculations are frequently employed in research where this compound or its deuterated forms serve as an internal standard for NMR spectroscopy. kuleuven.be For instance, DFT investigations have been performed to understand complex reaction mechanisms, such as peptide bond hydrolysis, in solutions containing deuterated this compound (TMSP-d4). kuleuven.be In such studies, DFT is used to elucidate the nature of the hydrolytically active species and map out the reaction mechanism. kuleuven.be
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. researchgate.netempa.ch A variety of functionals, such as B3LYP, PBE1PBE, and M06-L, are paired with basis sets like cc-pVTZ and aug-cc-pVDZ to model molecular systems. researchgate.net
Table 1: Common DFT Functionals and Basis Sets in Computational Chemistry
| Category | Examples | Typical Application |
|---|---|---|
| Exchange-Correlation Functionals | B3LYP, PBE1PBE, CAM-B3LYP, M06-L, ωB97X-V | Calculating electronic structure, geometry optimization, and reaction energies. researchgate.netq-chem.com |
| Basis Sets | 6-31G(d,p), cc-pVDZ, cc-pVTZ, aug-cc-pVDZ | Describing the atomic orbitals used to construct the molecular orbitals. sci-hub.seresearchgate.net |
Conformational Analysis and Energetic Profiles
Like other 1,2-disubstituted ethanes, 3-trimethylsilylpropionic acid features rotational freedom around its carbon-carbon single bonds, leading to a mixture of conformers in solution. nih.gov The primary conformers are the anti and gauche rotamers, which exist in a dynamic equilibrium. The conformational preferences of 3-trimethylsilylpropionic acid and its corresponding anion (this compound) have been extensively studied using ¹H NMR spectroscopy in a range of solvents. nih.gov
These studies determine the relative populations of the anti and gauche conformers by analyzing vicinal proton-proton coupling constants with the aid of the Altona equations. nih.gov The analysis reveals that the conformational equilibrium is significantly influenced by the solvent environment, reflecting the interplay of steric and electronic effects, including the beta-silyl effect. nih.gov For instance, in the case of the 3-trimethylsilylpropionate anion, the population of the more sterically crowded gauche conformer is surprisingly high in aqueous solution. nih.gov A conformational search is a standard computational procedure to identify the lowest energy structures (minima on the potential energy surface) for all species being studied. kuleuven.be
Table 2: Experimentally Derived Conformer Percentages for 3-Trimethylsilylpropionate Anion in Various Solvents
| Solvent | % Anti Conformer | % Gauche Conformer |
|---|---|---|
| Water (D₂O) | 39% | 61% |
| Methanol (CD₃OD) | 48% | 52% |
| Dimethyl Sulfoxide (DMSO-d₆) | 59% | 41% |
Data sourced from studies by Roberts et al. and is based on ¹H NMR analysis. nih.gov
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational chemistry offers robust methods for predicting spectroscopic parameters, most notably NMR chemical shifts. researchgate.net These predictions are invaluable for assigning experimental spectra and validating proposed molecular structures. nih.gov The prediction of ¹H and ¹³C chemical shifts is typically achieved using DFT calculations, often employing methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net The accuracy of these predictions depends on several factors, including the quality of the optimized geometry, the choice of DFT functional and basis set, and the inclusion of a solvent model. researchgate.netnih.gov
This compound and its deuterated isotopologues, such as TMSP-d4 or TSP, are widely used as internal reference standards in aqueous NMR studies. kuleuven.bersc.orgnih.govproteinensemble.org Their utility as standards stems from their chemical inertness and the fact that their trimethylsilyl (B98337) protons produce a sharp singlet resonance that is typically isolated from other signals in the spectrum. rsc.org The chemical shift of this peak is defined as 0.00 ppm, providing a reliable reference point. rsc.org While TMSP is the standard, computational methods can be used to model its magnetic shielding environment to understand the factors that ensure its spectral reliability. researchgate.net Studies have shown that functionals like PBE1PBE paired with an aug-cc-pVDZ basis set can yield highly accurate ¹³C chemical shift predictions. researchgate.net
Table 3: Performance of Selected Computational Methods for ¹³C NMR Chemical Shift Prediction
| Functional/Basis Set | NMR Method | Mean Absolute Error (ppm) |
|---|---|---|
| PBE1PBE/aug-cc-pVDZ | CSGT or IGAIM | 1.66 |
| B3LYP/aug-cc-pVDZ | GIAO | ~2.5 |
| M06-L/cc-pVTZ | GIAO | ~3.0 |
Data represents typical accuracies for small organic molecules as reported in benchmark studies. researchgate.net
Modeling of Intermolecular Interactions in Solution
The behavior of this compound in solution is governed by a complex network of intermolecular interactions with solvent molecules. Computational modeling provides a window into these interactions. The significant shifts in the conformational equilibrium of this compound with changes in solvent (as shown in Table 2) are a direct consequence of these interactions. nih.gov
For example, the preference for the gauche conformer in water suggests strong solute-solvent interactions that can overcome the steric repulsion inherent in that conformation. nih.gov Modeling can help dissect these interactions into components such as hydrogen bonding (between the carboxylate group and protic solvents), dipole-dipole forces, and van der Waals interactions. Molecular dynamics (MD) or Monte Carlo (MC) simulations can be used to model the solvation shell around the molecule, providing detailed information on the positioning and orientation of solvent molecules and the energetics of solvation. pnas.org Such simulations are crucial for understanding phenomena like ion pairing and the influence of the solvent on molecular structure and reactivity. pnas.orgresearchgate.net
Simulation of Reaction Pathways and Transition States
A primary application of computational chemistry is the simulation of chemical reaction pathways to understand reaction mechanisms and predict reactivity. This process involves mapping the potential energy surface of a reaction to identify reactants, products, intermediates, and, most importantly, transition states. kuleuven.bescispace.com A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the activation energy and rate of the reaction. scispace.com
DFT calculations are the workhorse for locating transition states and calculating their energies. kuleuven.be While specific reaction simulations for this compound are not prominent in the literature, the methodologies are well-established. For instance, in studies of systems containing TMSP, DFT has been used to calculate the free energies of complexation and investigate the mechanism of hydrolysis, including the effects of steric bulk on the activation energy of the rate-limiting transition state. kuleuven.be Furthermore, computational studies on related organosilicon compounds show that the trimethylsilyl group can exert significant electronic influence, stabilizing nearby charges or transition states through effects like σ-π hyperconjugation, thereby directing the regioselectivity of a reaction. smolecule.com
Table 4: Conceptual Steps for Simulating a Reaction Pathway
| Step | Description | Computational Method |
|---|---|---|
| 1. Geometry Optimization | Find the lowest energy structures of reactants, products, and any intermediates. | DFT (e.g., B3LYP/6-31G(d)) |
| 2. Transition State Search | Locate the first-order saddle point on the potential energy surface connecting reactants and products. | Synchronous Transit-Guided Quasi-Newton (STQN) or similar algorithms. |
| 3. Frequency Calculation | Verify that the optimized structures are true minima (all real frequencies) or transition states (one imaginary frequency). Also used to calculate zero-point vibrational energies and thermal corrections. | DFT |
| 4. Intrinsic Reaction Coordinate (IRC) | Follow the reaction path downhill from the transition state to confirm it connects the intended reactants and products. | IRC calculation |
Derivatives and Functional Analogs of 3 Trimethylsilylpropanoate in Advanced Research
Deuterated Variants (e.g., TMSP-d4) and their Specialized Roles in Isotopic Studies
Deuterated 3-trimethylsilylpropanoate, most commonly as 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TMSP-d4), is a pivotal tool in nuclear magnetic resonance (NMR) spectroscopy, particularly for studies involving aqueous solutions. nmrtubes.comwikipedia.org The replacement of hydrogen atoms with deuterium (B1214612) at the 2 and 3 positions of the propionate (B1217596) chain provides a molecule with a stable, sharp NMR signal that serves as an invaluable internal standard. nmrtubes.com
In the field of metabolomics, TMSP-d4 is extensively used for both chemical shift referencing (calibrating the NMR spectrum to 0.00 ppm) and for the quantification of metabolites in biological samples such as serum, urine, and coral extracts. pubcompare.aiunl.eduplos.org Its high solubility in deuterium oxide (D₂O) and the distinct resonance of its trimethylsilyl (B98337) protons, which typically does not overlap with signals from metabolites of interest, make it an ideal reference compound. frontiersin.orgresearchgate.net The use of an internal standard like TMSP-d4 with a known concentration allows for the accurate determination of the concentrations of various metabolites within a complex biological mixture. unl.edumdpi.com This quantitative capability is crucial for identifying metabolic biomarkers of disease and for understanding the biochemical responses of organisms to environmental changes. plos.orgnih.gov
The development of TMSP-d4 represented a significant advancement in NMR-based research, offering enhanced precision in metabolite quantification and improving the reproducibility of complex biochemical analyses by minimizing chemical shift variability. pubcompare.ai
Table 1: Properties of TMSP-d4
| Property | Value | Source(s) |
|---|---|---|
| Full Chemical Name | Sodium 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid salt | nmrtubes.com |
| Synonyms | TMSP-d4, TSP-d4 | wikipedia.orgcarlroth.com |
| Molecular Formula | (CH₃)₃SiCD₂CD₂CO₂Na | isotope.comisotope.com |
| Molecular Weight | 172.27 g/mol | isotope.comisotope.com |
| Chemical Purity | ≥98% | isotope.comisotope.com |
| Primary Application | Internal standard in NMR spectroscopy | nmrtubes.comwikipedia.orgpubcompare.ai |
| Key Research Areas | Metabolomics, biochemical analysis, structural biology | pubcompare.aichromservis.eu |
Synthesis and Application of Trimethylsilylpropynamides
Trimethylsilylpropynamides are amide derivatives synthesized from 3-(trimethylsilyl)propynoic acid. cnreagent.comsigmaaldrich.com The synthesis typically involves the conversion of 3-(trimethylsilyl)propynoic acid into its more reactive acid chloride, which is then reacted with an appropriate amine. researchgate.net This straightforward synthetic route allows for the creation of a diverse library of N-substituted trimethylsilylpropynamides. mdpi.com
These compounds serve as versatile building blocks in organic synthesis. For instance, N-(2-propenyl)-3-trimethylsilylpropynamide has been investigated as a precursor in a cycloaddition reaction for the synthesis of the novel fungicide, silthiofam. acs.org Although this particular route was not ultimately selected for large-scale production due to yield and cost issues, it highlights the utility of trimethylsilylpropynamides as reactive intermediates. acs.org More recently, research has demonstrated their application in the synthesis of novel vinyl selenocyanates, showcasing their role in the development of new organoselenium compounds. mdpi.com The ease of their preparation from 3-trimethylsilylpropiolic acid makes them accessible and valuable reagents in synthetic chemistry. mdpi.com
N-(3-Trimethylsilyl-2-propynoyl) Amino Acids and their Utility in Peptide Chemistry
The convergence of organosilicon chemistry and biochemistry has led to the development of novel amino acid derivatives, such as N-(3-trimethylsilyl-2-propynoyl) amino acids. An efficient method for their synthesis involves the reaction of 3-trimethylsilyl-2-propynoyl chloride with amino acids that have been transiently protected through silylation. researchgate.netresearchgate.net This in-situ silylation, often achieved using reagents like hexamethyldisilazane, enhances the solubility of the amino acids in organic solvents and facilitates a clean reaction at room temperature to yield the desired N-acylated products. researchgate.net
This synthetic strategy has been successfully applied to a range of natural and aromatic amino acids, including leucine, serine, cysteine, tryptophan, and aminobenzoic acids, affording the corresponding N-(3-trimethylsilyl-2-propynoyl) derivatives in good to excellent yields. researchgate.net These compounds represent a novel class of α,β-acetylenic N-acyl amino acids. researchgate.net The incorporation of the trimethylsilylpropynoyl group introduces a rigid, linear alkynyl moiety into the amino acid structure, which can be a valuable tool in peptide chemistry for designing peptides with specific conformational constraints or for introducing a reactive handle for further chemical modification. The use of unprotected amino acids in this type of synthesis represents an ongoing challenge and an attractive greening strategy in peptide synthesis, and the development of ynamide coupling reagents is a promising approach to address issues like racemization. chemrxiv.org
Silicon-Containing Spiroorthoesters for Polymer Science and Material Design
Silicon-containing spiroorthoesters are a class of bicyclic monomers that have garnered significant interest in polymer science due to their unique polymerization behavior. tesisenred.net A notable example is 1,4,6-trioxaspiro nmrtubes.comnmrtubes.com-2-nonylmethyl 3-trimethylsilyl propionate (SOESi), which is synthesized from a hydroxylated spiroorthoester and a silicon-containing acid. tesisenred.netresearchgate.net
The primary application of these monomers is in the formulation of advanced polymer resins, particularly epoxy resins. tesisenred.netresearchgate.net A key advantage of spiroorthoesters is their ability to undergo cationic ring-opening polymerization with either no shrinkage or even a slight expansion in volume. researchgate.netgoogle.com This is a stark contrast to conventional polymerization processes, which are typically associated with significant volume shrinkage, leading to internal stress and microfractures in the final material. tesisenred.netresearchgate.net
The incorporation of silicon into the polymer network via these spiroorthoester monomers also confers improved flame retardancy. tesisenred.netresearchgate.netresearchgate.net The combination of low shrinkage and enhanced flame resistance makes silicon-containing spiroorthoesters highly valuable for producing high-performance materials for advanced applications like electronics and composites. tesisenred.netresearchgate.net
Comparative Studies with Related Organosilicon Internal Standards (e.g., DSS)
In NMR-based metabolomics, the choice of internal standard is critical for obtaining accurate and reproducible data. mdpi.com Besides TMSP, another commonly used organosilicon internal standard is 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS). mdpi.comsemanticscholar.org Both TMSP and DSS are water-soluble and provide a sharp reference signal from their trimethylsilyl groups. stackexchange.com
However, comparative studies have revealed important differences in their behavior, particularly in complex biological samples. semanticscholar.orgnih.gov Both TMSP and DSS have been observed to bind to proteins and other macromolecules present in biofluids like serum. researchgate.netresearchgate.netsemanticscholar.org This binding can cause a broadening of the reference signal and a shift in its chemical position, which can lead to inaccuracies in the quantification of metabolites. researchgate.netresearchgate.net
Furthermore, the chemical shift of both TMSP and DSS can be sensitive to changes in pH and interactions with other molecules in the sample, such as cyclodextrins, which can form inclusion complexes with them. nih.govnih.gov While DSS is often considered less affected by low pH, TMSP-d4 is sometimes preferred due to lower cost. researchgate.net The potential for these interactions necessitates careful consideration when choosing an internal standard, and has prompted research into alternative reference compounds that are more inert. researchgate.netresearchgate.net Despite these challenges, TMSP-d4 and DSS remain the most widely used internal standards in aqueous NMR studies due to their established utility and the extensive body of literature and databases that use them for reference. researchgate.netnih.gov
Future Research Directions and Emerging Applications
Development of Novel Synthetic Routes to Access Underexplored Derivatives
While the synthesis of TMSP and its common deuterated analogs is well-established, future research is geared towards developing more efficient and versatile synthetic methodologies to access a broader range of derivatives with tailored functionalities.
Historically, the preparation of key intermediates like 3-(trimethylsilyl) methyl propiolate involved a two-step procedure. google.com However, modern advancements have led to more streamlined one-step silylation processes. A patented method involves reacting a lower alkyl ester of propiolic acid with chlorotrimethylsilane (B32843) in the presence of triethylamine (B128534) and dry benzene, enabling single-step synthesis with yields comparable to older methods. google.com This key intermediate can then be converted to the desired TMSP product. google.com
The synthesis of deuterated TMSP (TMSP-d4), crucial for ¹H NMR applications to avoid interfering signals, is typically achieved through the deuterogenation of a propiolate intermediate's triple bond using deuterium (B1214612) gas and a palladium catalyst, followed by saponification to yield the sodium salt. wikipedia.orgzeotope.comsmolecule.com
Future work is focused on expanding the library of TMSP derivatives. For instance, the synthesis of compounds like Ethyl 3-(diethoxyphosphoryl)-3-(trimethylsilyl)propanoate, which incorporates both a phosphonate (B1237965) and a silyl (B83357) group, opens avenues for new applications by combining the reactivity of these distinct functional groups. Other synthetic strategies, such as the Horner-Wadsworth-Emmons reaction and the reaction of α-halo esters with trimethylsilyllithium, provide alternative pathways to the TMSP backbone and its analogs. thieme-connect.decaltech.edu The development of these novel routes is critical for creating derivatives with unique properties for specific applications in materials science and chemical biology.
Table 1: Overview of Synthetic Methods Related to 3-Trimethylsilylpropanoate and Its Derivatives
| Method | Reactants | Product | Significance | Citations |
|---|---|---|---|---|
| One-Step Silylation | Lower alkyl propiolate, Chlorotrimethylsilane, Triethylamine | Trimethylsilyl (B98337) lower alkyl propiolate | Optimized, patented route to a key intermediate for TMSP-d4 synthesis. | google.com |
| Deuterogenation & Saponification | Trimethylsilyl propiolate intermediate, Deuterium gas, Sodium deuteroxide | Sodium 3-trimethylsilylpropionate-d4 (TMSP-d4) | Standard method for producing the deuterated NMR standard. | smolecule.com |
| Reaction with Silyl Anions | Ethyl 2-bromopropionate, Trimethylsilyllithium | Ethyl 2-trimethylsilylpropionate | Demonstrates an alternative route using silyl anions for direct silylation. | caltech.edu |
| Phosphonate Derivatization | Diethyl phosphite, Trimethylsilyl chloride | Ethyl 3-(diethoxyphosphoryl)-3-(trimethylsilyl)propanoate | Creates multifunctional derivatives with both silyl and phosphonate groups. |
Expansion of Mechanistic Studies in Complex Chemical Systems
The utility of TMSP extends beyond a passive reference standard; it serves as a valuable tool for the mechanistic elucidation of complex chemical and biological reactions. By providing a stable and well-defined signal, TMSP allows researchers to quantitatively monitor subtle changes in reaction mixtures over time.
For example, deuterated TMSP has been used as an internal standard in ¹H NMR studies to track the degradation of dehydroascorbate and the formation of 2,3-diketogulonic acid, providing insight into metabolic pathways relevant to cellular stress. nih.gov Similarly, it has been employed as a reference in NMR analysis to characterize the components of a three-component system responsible for adding pentofuranose (B7776049) sugars to bacterial glycans, helping to define a novel mechanism in bacterial biochemistry. pnas.org
The fundamental reactivity of organosilicon compounds also informs mechanistic understanding. The platinum-catalyzed hydrosilylation reaction, essential in silicone polymer chemistry, proceeds through a well-studied mechanism involving oxidative addition, migratory insertion, and reductive elimination. mdpi.com Understanding such mechanisms is crucial for designing new catalysts and synthetic routes for TMSP derivatives. Furthermore, an appreciation of Lewis acid-base theory and the behavior of reactive intermediates like carbocations and carbanions is essential for interpreting the reactions involved in TMSP synthesis and derivatization. msu.edu
Future research will likely see an expansion of TMSP's role in kinetic and mechanistic studies, aided by computational modeling. Investigating the influence of solvents on reaction pathways, where TMSP can act as a stable internal probe, represents a significant area for exploration. rsc.orgresearchgate.net
Advanced Applications in Bioanalytical Chemistry and Chemical Biology
The most prominent application of TMSP is in the field of NMR-based metabolomics, a systems biology approach to identify and quantify metabolites in biological samples. pubcompare.ainih.govau.dk TMSP, and more commonly TMSP-d4, is added to samples as an internal standard to provide a universal chemical shift reference (set to 0.0 ppm) and to allow for the absolute quantification of metabolites. pubcompare.aisigmaaldrich.commdpi.commdpi.com
This application is crucial in a wide range of research areas, including:
Disease Biomarker Discovery: Identifying metabolic changes associated with conditions like cancer, sepsis-induced acute lung injury, and toxicological exposures. nih.govsigmaaldrich.comresearchgate.net
Plant Science: Studying the metabolic response of plants, such as flax, to environmental factors or treatments. mdpi.comnih.gov
Biomedical Research: Analyzing metabolic profiles of human tissues, like the cornea, to understand cellular stress during preservation. oatext.com
Despite its widespread use, TMSP is not without limitations. In samples containing high concentrations of proteins or other macromolecules, such as blood serum, TMSP can bind to these larger molecules. mdpi.comresearchgate.net This interaction can cause a shift in its resonance and significant line broadening, which complicates its use for accurate quantification. researchgate.net This has spurred research into alternative standards like DSS (sodium trimethylsilylpropanesulfonate) and DSA (4,4-dimethyl-4-silapentane-1-ammonium trifluoroacetate), which may show less propensity for such interactions in certain conditions. wikipedia.orgresearchgate.net
An emerging and intriguing research direction is the potential for TMSP to serve not just as a reference compound but as a diagnostic marker itself. pubcompare.ai Its chemical properties could allow it to detect subtle metabolic shifts, transforming it from a simple analytical tool into a valuable probe in biomedical research. pubcompare.ai
Table 2: Selected Bioanalytical Studies Utilizing this compound (TMSP) as a Standard
| Research Area | Biological System | Role of TMSP | Key Insight | Citations |
|---|---|---|---|---|
| Toxicology | Ovarian Carcinoma Model | Internal standard for NMR metabolomics | Studied the metabolic effects of FASN inhibition on cisplatin-resistant cancer cells. | sigmaaldrich.com |
| Critical Care Medicine | Human Plasma | External standard for quantitative metabolomics | Revealed metabolic consequences of sepsis-induced acute lung injury. | nih.gov |
| Oncology | Esophageal Squamous Cell Carcinoma Tissue | Internal standard for NMR metabolomics | Identified potential metabolic biomarkers for early diagnosis. | researchgate.net |
| Ophthalmology | Human Cornea | Internal standard for HR MAS ¹H NMR | Investigated cellular stress-mediated metabolic changes during organ preservation. | oatext.com |
| Plant Biology | Flax | External standard for NMR metabolomics | Studied the effect of surfactin (B1297464) on the flax metabolome. | mdpi.com |
Exploration in Polymer Chemistry and Advanced Materials Science
While TMSP itself is not a polymer, the trimethylsilyl (TMS) functional group is of significant interest in polymer and materials science, suggesting potential future applications for TMSP derivatives. Research has shown that related TMS-containing molecules can serve as valuable monomers in polymerization reactions. For example, the CF3TMS adduct of anthraquinone (B42736) has been demonstrated as an efficient monomer for creating high-molecular-mass polymers with potential applications as gas separation membranes. rsc.org
The underlying chemistry used to produce organosilicon compounds is also central to polymer science. Platinum-catalyzed hydrosilylation is a cornerstone of the silicone industry for curing polymers. mdpi.com Furthermore, 3-trimethylsilylpropionic acid, the parent acid of TMSP, has been identified as an emulsifying agent for polysiloxane oils, indicating a role in material formulation. google.com Related compounds like ethyl 2,2,3,3-tetradeuterio-3-trimethylsilylpropanoate are noted for their potential use in polymer chemistry as monomers for functional polymers. vulcanchem.com
Future exploration could focus on designing and synthesizing TMSP-based monomers. The propanoate functional group could be incorporated into polymer backbones or as a pendant group to impart specific properties, such as hydrophilicity or a site for further modification. The trimethylsilyl group could influence polymer properties like thermal stability and solubility. These TMSP-derived polymers could find applications in advanced materials, such as biocompatible hydrogels, functional coatings, or novel separation media.
Integration with Emerging Spectroscopic and Analytical Platforms
The utility of TMSP as a reference standard is evolving with the advancement of analytical technologies. Its application is expanding beyond conventional one-dimensional ¹H NMR to more sophisticated and powerful platforms that provide deeper analytical insights.
These emerging platforms include:
High-Resolution Magic Angle Spinning (HR-MAS) NMR: This technique allows for the analysis of semi-solid samples, such as intact tissues, with high resolution. TMSP is used as a standard in HR-MAS studies to investigate the metabolic profiles of tissues directly, minimizing the need for extraction procedures that can alter the metabolic state. oatext.comwindows.net
Multidimensional NMR: Advanced 2D NMR techniques like J-RES, COSY, TOCSY, and HSQC are used to resolve spectral overlap in complex mixtures, aiding in the unambiguous identification of metabolites. mdpi.comwindows.netportlandpress.com TMSP remains the cornerstone for chemical shift referencing in these complex experiments.
Hyphenated Techniques: The combination of chromatography with NMR (e.g., LC-NMR) is a powerful approach for separating complex mixtures before spectroscopic analysis. TMSP-d4 can be used as an internal standard in these methods for quantification. sigmaaldrich.com
Dissolution Dynamic Nuclear Polarization (d-DNP): This cutting-edge technique can enhance the sensitivity of NMR by orders of magnitude. Recent studies have demonstrated the use of TMSP-d4 as a reliable internal standard for quantitative metabolic analysis in d-DNP experiments, opening the door for the analysis of low-concentration metabolites that are undetectable by conventional NMR. copernicus.org
The integration of TMSP with these advanced platforms is crucial for pushing the boundaries of analytical chemistry, enabling more comprehensive and sensitive analysis of complex biological and chemical systems.
Table 3: Integration of TMSP with Advanced Analytical Platforms
| Platform | Description | Role of TMSP | Citations |
|---|---|---|---|
| HR-MAS NMR | High-resolution NMR of semi-solid samples (e.g., tissues). | Internal reference for chemical shift and quantification. | oatext.comwindows.net |
| 2D NMR Spectroscopy | Techniques (COSY, TOCSY, HSQC, J-RES) that resolve overlapping signals. | Primary chemical shift reference (0.0 ppm). | mdpi.comwindows.netportlandpress.com |
| Chromatography-NMR | Combines chromatographic separation (e.g., LC) with NMR detection. | Internal standard for quantification post-separation. | sigmaaldrich.com |
| Dissolution-DNP NMR | Hyperpolarization technique for massive signal enhancement. | Internal standard for quantitative analysis of hyperpolarized samples. | copernicus.org |
Further Refinement of Computational Models for Predictive Research
Computational chemistry provides powerful tools to complement experimental studies involving TMSP. Future research will increasingly rely on the refinement of computational models to predict the behavior of TMSP and to interpret the complex data generated in experiments where it is used.
Key areas for computational advancement include:
Predicting NMR Properties: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict the NMR chemical shifts of TMSP and its derivatives. researchgate.net Refining these models can lead to a better understanding of how factors like solvent, pH, and temperature influence the TMSP signal, improving its reliability as a standard. researchgate.net
Modeling Molecular Interactions: A significant challenge in using TMSP is its interaction with macromolecules. researchgate.net Molecular dynamics simulations and docking studies can model the binding of TMSP to proteins. These models can help explain the experimental observations of line broadening and chemical shift changes, and could be used to computationally screen for new reference compounds with reduced binding affinity.
Integration into Systems Biology Models: The quantitative metabolomics data obtained using TMSP as a standard is often integrated into larger computational models of metabolic networks. liverpool.ac.uk For instance, NMR data referenced with TMSP can be used to train machine learning algorithms, such as neural networks, to classify tissues or diagnose diseases based on their metabolic fingerprints. liverpool.ac.uk Improving the accuracy of the input data through better referencing and quantification directly enhances the predictive power of these models.
The synergy between advanced computational models and empirical data will be pivotal in expanding the applications of TMSP from a simple reference compound to an integral component of predictive and systems-level research. rsc.orgkuleuven.be
Q & A
Basic Questions
Q. What are the optimized synthetic methods for producing high-purity 3-Trimethylsilylpropanoate for NMR applications?
- Methodological Answer : The synthesis typically involves reacting tetrachloromonospirophosphazene derivatives with carbazolyldiamine in tetrahydrofuran (THF) under inert conditions. Triethylamine is used as a base to neutralize HCl byproducts. Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved through column chromatography to isolate the product . For NMR applications, ensure anhydrous conditions to prevent hydrolysis of the trimethylsilyl group, which could compromise purity .
Q. Which characterization techniques are essential for validating the structure of this compound?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : Use deuterated solvents (e.g., D₂O or DMSO-d₆) with sodium [2,2,3,3-d₄]this compound (TSP-d₄) as an internal reference for chemical shift calibration .
- Mass spectrometry (MS) : Confirm molecular weight via electrospray ionization (ESI-MS) or high-resolution MS.
- Elemental analysis : Verify C, H, and Si content to confirm stoichiometry.
- X-ray crystallography (if crystalline): Structural elucidation via single-crystal diffraction (see supplementary protocols in ).
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of volatile byproducts.
- Store in airtight containers under nitrogen to minimize moisture exposure, which can degrade the compound .
- Dispose of waste via certified chemical disposal services to comply with environmental regulations .
Advanced Research Questions
Q. How can conflicting NMR chemical shift data for this compound in different solvents be systematically resolved?
- Methodological Answer :
- Solvent standardization : Compare shifts in deuterated solvents (e.g., CDCl₃ vs. D₂O) using TSP-d₄ as a universal reference .
- Temperature control : Perform variable-temperature NMR to assess solvent effects on signal splitting.
- Computational validation : Use density functional theory (DFT) to predict solvent-dependent chemical shifts and cross-validate with experimental data .
Q. How to design stability studies for this compound under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated degradation studies : Incubate the compound in buffered solutions (pH 2–12) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC or UV-Vis spectroscopy.
- Thermogravimetric analysis (TGA) : Assess thermal stability by heating at 5°C/min under nitrogen.
- Kinetic modeling : Use Arrhenius equations to predict shelf-life under storage conditions .
Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT calculations : Optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.
- Molecular dynamics (MD) simulations : Model solvent effects on reaction pathways in THF or aqueous media.
- Retrosynthesis tools : Leverage AI-driven platforms (e.g., Reaxys or PubChem) to propose feasible synthetic routes and byproducts .
Q. How does this compound function as an internal standard in quantitative NMR (qNMR)?
- Methodological Answer :
- Calibration curve : Prepare a series of standard solutions with known concentrations of the compound and analyte.
- Signal integration : Compare peak areas of the analyte and this compound (reference) to calculate molar ratios.
- Error minimization : Use deuterated analogs (e.g., TSP-d₄) to avoid signal overlap and improve accuracy in complex matrices .
Q. What experimental approaches elucidate the role of this compound in enzyme inhibition studies?
- Methodological Answer :
- Kinetic assays : Measure enzyme activity (e.g., via spectrophotometry) in the presence of varying inhibitor concentrations.
- Isothermal titration calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters.
- Molecular docking : Simulate interactions between the compound and enzyme active sites using software like AutoDock .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
